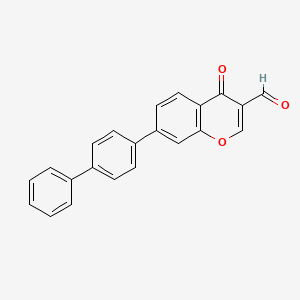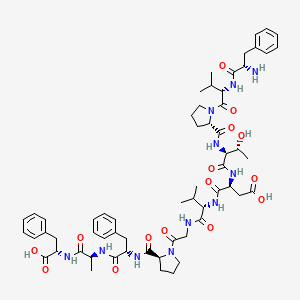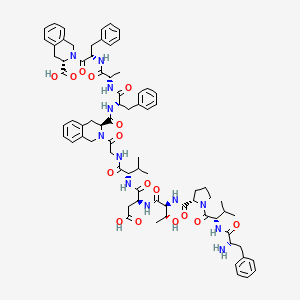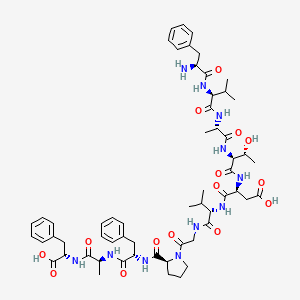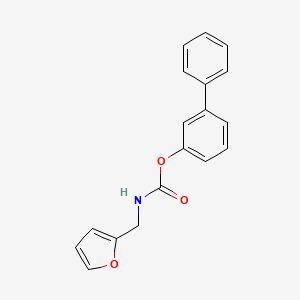![molecular formula C24H27N9O7 B10848806 2-[[4-[(2-amino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-(hydroxycarbamoyl)pyrrolidin-1-yl]-5-oxopentanoic acid](/img/structure/B10848806.png)
2-[[4-[(2-amino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-(hydroxycarbamoyl)pyrrolidin-1-yl]-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of folate gamma-L-proline-hydroxamic acid typically involves a step-wise approach to ensure the correct regioisomer is obtained. One common method involves the conjugation of folic acid with proline and hydroxamic acid through a series of chemical reactions.
Industrial Production Methods
Industrial production of folate gamma-L-proline-hydroxamic acid may involve large-scale synthesis using automated reactors and stringent quality control measures. The process typically includes purification steps such as crystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Folate gamma-L-proline-hydroxamic acid can undergo various chemical reactions, including:
Oxidation: The hydroxamic acid moiety can be oxidized to form N-hydroxyimides.
Reduction: The compound can be reduced to form amides.
Substitution: The hydroxamic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products
The major products formed from these reactions include N-hydroxyimides, amides, and substituted hydroxamic acids. These products can be further utilized in various biochemical and pharmaceutical applications .
Scientific Research Applications
Folate gamma-L-proline-hydroxamic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its role in enzyme inhibition and as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of folate gamma-L-proline-hydroxamic acid involves its interaction with specific molecular targets, such as metalloproteinases. The hydroxamic acid moiety binds to the active site of these enzymes, inhibiting their activity and preventing the degradation of extracellular matrix components. This inhibition can lead to reduced tumor growth and metastasis in cancer . Additionally, the folic acid component allows for targeted delivery to cells expressing folate receptors, enhancing the compound’s therapeutic efficacy .
Comparison with Similar Compounds
Similar Compounds
Methotrexate: An antifolate used in cancer treatment.
Raltitrexed: Another antifolate with similar applications.
Uniqueness
Folate gamma-L-proline-hydroxamic acid is unique due to its combination of folic acid, proline, and hydroxamic acid, which provides a multifaceted approach to enzyme inhibition and targeted drug delivery. Unlike other antifolates, this compound offers the potential for selective inhibition of metalloproteinases, making it a promising candidate for cancer therapy and other medical applications .
Properties
Molecular Formula |
C24H27N9O7 |
|---|---|
Molecular Weight |
553.5 g/mol |
IUPAC Name |
2-[[4-[(2-amino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-(hydroxycarbamoyl)pyrrolidin-1-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C24H27N9O7/c25-24-30-19-18(22(37)31-24)28-14(11-27-19)10-26-13-5-3-12(4-6-13)20(35)29-15(23(38)39)7-8-17(34)33-9-1-2-16(33)21(36)32-40/h3-6,11,15-16,18,26,40H,1-2,7-10H2,(H,29,35)(H,32,36)(H,38,39)(H2,25,31,37) |
InChI Key |
RDZUJKVCOZNTDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)CCC(C(=O)O)NC(=O)C2=CC=C(C=C2)NCC3=NC4C(=NC(=NC4=O)N)N=C3)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



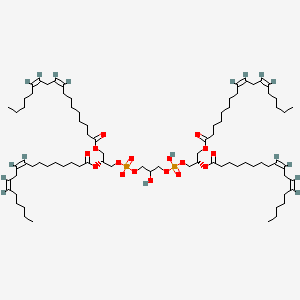
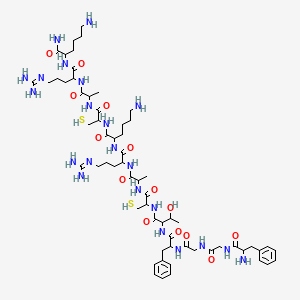
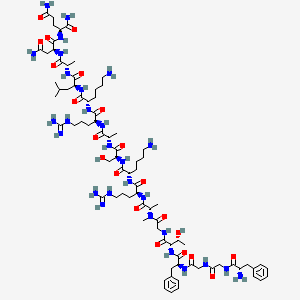
![3-[4-[2-[4-(Diethylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl-triethylazanium;dibromide](/img/structure/B10848741.png)
![(Z)-7-[(1R,2R,3R,4S)-3-[(E)-benzhydryloxyiminomethyl]-2-bicyclo[2.2.2]oct-5-enyl]hept-5-enoic acid](/img/structure/B10848748.png)
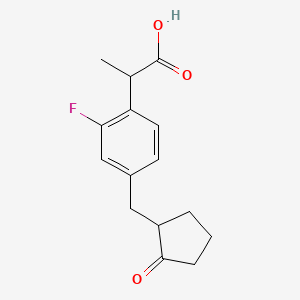
![5-{4-[2-(4-methylphenyl)benzoylamino]benzoyl}-1-(4-methyl-1-piperazinylcarbonyl)methyl-1,3,4,5-tetrahydro-1,5-benzodiazepin-2(2H)-one](/img/structure/B10848759.png)
